molecular formula C12H22O6 B1662902 1,2:5,6-Di-O-isopropylidene-D-mannitol CAS No. 1707-77-3

1,2:5,6-Di-O-isopropylidene-D-mannitol

Cat. No. B1662902
CAS RN: 1707-77-3
M. Wt: 262.3 g/mol
InChI Key: ODYBCPSCYHAGHA-ZYUZMQFOSA-N
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Description

1,2:5,6-Di-O-isopropylidene-D-mannitol is an intermediate of nebivolol, a β1 receptor blocker and vasodilator . It is used as a reagent for chemical synthesis .


Synthesis Analysis

The synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol involves the use of zinc chloride . It is seen as an intermediary in the synthesis of Nebivolol .


Molecular Structure Analysis

The molecular structure of 1,2:5,6-Di-O-isopropylidene-D-mannitol can be represented by the empirical formula C12H22O6 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

1,2:5,6-Di-O-isopropylidene-D-mannitol is involved in various chemical reactions. For instance, it is used as a reagent in chemical synthesis . It is also seen as an intermediary in the synthesis of Nebivolol .


Physical And Chemical Properties Analysis

1,2:5,6-Di-O-isopropylidene-D-mannitol has a molecular weight of 262.30 g/mol . It is a solid at 20°C . Its melting point ranges from 117.0 to 123.0 °C . The optical activity is [α]/D +6.0±1.0°, c = 5 in chloroform .

Scientific Research Applications

Synthesis Techniques

1,2:5,6-Di-O-isopropylidene-D-mannitol has been a subject of study for its synthesis techniques. Researchers have explored various methods for its production, with a focus on achieving high yields and understanding the mechanistic aspects of these reactions. For example, Chittenden (1980) discusses isopropylidenation of d-mannitol under neutral conditions, highlighting it as a main equilibrium product without further substitution under used conditions (Chittenden, 1980). Alvarenga et al. (2006) describe an improved synthesis method using D-mannitol as a starting material, achieving 87% yield (Alvarenga, Carneiro, Silvério, & Saliba, 2006).

Chemical Reactions and Derivatives

The compound has been used in various chemical reactions to synthesize derivatives with potential applications. Szarek et al. (1986) explored its reaction with potassium hydrogenfluoride, providing a route to 2-deoxy-2-fluoro-D-glucose, significant in medical imaging (Szarek, Hay, Doboszewski, & Perlmutter, 1986). Ishido, Komura, and Yoshino (1976) investigated its reactions catalyzed by tetraethylammonium bromide, leading to derivatives potentially useful in various applications (Ishido, Komura, & Yoshino, 1976).

Application in Organic Synthesis

Its application extends to organic synthesis, where it serves as an intermediate or building block for creating complex organic molecules. Klein et al. (1989) used it in an efficient route to synthesize 3-deoxy-D-manno-2-octulosonic acid derivatives, highlighting its role in complex organic syntheses (Klein, Boons, Veeneman, Marel, & Boom, 1989).

properties

IUPAC Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYBCPSCYHAGHA-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284699
Record name 1,2:5,6-Di-O-isopropylidene-D-mannitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Di-O-isopropylidene-D-mannitol

CAS RN

1707-77-3
Record name 1,2:5,6-Di-O-isopropylidene-D-mannitol
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Record name 1,2:5,6-Di-O-isopropylidene-D-mannitol
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Record name 1,2:5,6-Di-O-isopropylidene-D-mannitol
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Record name 1,2:5,6-di-O-isopropylidene-D-mannitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
462
Citations
ESDE ALVARENGA… - Journal of the Chilean …, 2006 - SciELO Chile
A HIGH YIELD SYNTHESIS OF 1, 2: 5, 6-DI-O-ISOPROPYLIDENE-D-MANNITOL: A great improvement in the synthesis of 1, 2: 5, 6-di-O-isopropylidene-D-mannitol (2) using D-mannitol …
Number of citations: 23 www.scielo.cl
J Kuszmann, É Tomori, I Meerwald - Carbohydrate research, 1984 - Elsevier
Three different methods of acetonation of d-mannitol using (a) acetone and zinc chloride, (b), 2,2-dimethoxypropane, 1,2-dimethoxyethane, and tin(II) chloride, and (c) 2-…
Number of citations: 54 www.sciencedirect.com
AI Mohammed, MM Bhadbhade… - … Section C: Structural …, 2022 - scripts.iucr.org
The title homochiral compound, C18H26O6, 1, was examined by single-crystal X-ray crystallography in order to understand its potential as a synthetic building block, particularly in inter- …
Number of citations: 7 scripts.iucr.org
GJF Chittenden - Carbohydrate research, 1991 - Elsevier
1, 2: 5, 6-Di-0-isopropylidene-o-mannitol(1) is the most important source of o-glyceraldehyde derivatives which are usedIe widely in synthesis. The formation of 1 from o-mannitol (2) has …
Number of citations: 10 www.sciencedirect.com
JM Sugihara, GU Yuen - Journal of the American Chemical …, 1957 - ACS Publications
Monobenzoylation of l, 2: 5, 6-di-0-isopropylidene-D-mannitol followed by oxidation with chromic acid-pyridine gave crystalline 4-0-benzoyl-l, 2: 5, 6-di-0-isopropylidene-D-ara6o-3-…
Number of citations: 31 pubs.acs.org
JL Debost, J Gelas, D Horton - The Journal of Organic Chemistry, 1983 - ACS Publications
Selective preparation of mono- and diacetals of D-mannitol Page 1 «7. Org. Chem. 1381-1382 1381 Scheme I , Cl < ^R1 2 C= C -NH.CI. -R'NH, .0 R 4 * . *„ B"| -R'NH, R R3 ,· C 1c; ^nr' » …
Number of citations: 60 pubs.acs.org
MC Pinna, A Salis, M Monduzzi - Journal of Molecular Catalysis B …, 2004 - Elsevier
The 1-O-lauroyl-d-mannitol, a non-ionic surfactant, was synthesised via a chemo-enzymatic pathway starting from the 1,2:4,5-di-O-isopropylidene-d-mannitol and vinyl laurate as …
Number of citations: 11 www.sciencedirect.com
NR Dhatrak, AB Jagtap, TN Shinde - orgsyn.org
A. 1, 2: 5, 6-Di-O-Cyclohexylidine-D-mannitol (1). An oven-dried roundbottomed flask (250 mL)(Note 2) containing a Teflon-coated magnetic bar (3 cm bar shape) is charged with DMSO …
Number of citations: 0 www.orgsyn.org
GJF Chittenden - Carbohydrate Research, 1980 - Elsevier
Isopropylidenation ofd-mannitol (2) under neutral conditions, by treatment with 2,2-dimethoxypropane in 1,2-dimethoxyethane, is described. 1,2,:5,6-Di-O-isopropylidene-d-mannitol is …
Number of citations: 42 www.sciencedirect.com
M Obata, T Kakuchi, K Yokota - Macromolecules, 1997 - ACS Publications
Radical cyclocopolymerization of the dimethacrylate 1 (M 1 ), which was derived from 1,2:5,6-di-O-isopropylidene-d-mannitol, with styrene (M 2 ) induced new chirality in the polymer …
Number of citations: 18 pubs.acs.org

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